molecular formula C6H5N5 B1196620 3-(2H-tetrazol-5-yl)pyridine CAS No. 3250-74-6

3-(2H-tetrazol-5-yl)pyridine

Cat. No. B1196620
CAS RN: 3250-74-6
M. Wt: 147.14 g/mol
InChI Key: SECHDFHDDVELCV-UHFFFAOYSA-N
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Description

3-(2H-tetrazol-5-yl)pyridine is a compound with the molecular formula C6H5N5 and a molecular weight of 147.14 . It is a solid substance and contains a total of 17 bonds, including 12 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Pyridine .


Synthesis Analysis

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine was synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions . The structure and identity were confirmed by 1H, 13C-NMR spectroscopy, IR spectroscopy, UV–Vis spectroscopy, high-resolution mass spectrometry, and TLC .


Molecular Structure Analysis

The molecular structure of 3-(2H-tetrazol-5-yl)pyridine was studied experimentally by sequential X-ray diffraction analysis and theoretically by DFT B3LYP quantum chemistry calculation . It contains total 17 bond(s); 12 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s) and 1 Pyridine(s) .

Scientific Research Applications

Application in Chemistry

  • Field : Organic Chemistry
  • Summary of Application : “3-(5-Phenyl-2H-tetrazol-2-yl)pyridine” is synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions .
  • Methods of Application : The structure and identity of the compound were confirmed by 1H, 13C-NMR spectroscopy, IR spectroscopy, UV–Vis spectroscopy, high-resolution mass spectrometry, and TLC .
  • Results or Outcomes : The molecular structure was studied experimentally by sequential X-ray diffraction analysis and theoretically by DFT B3LYP quantum chemistry calculation .

Application in Medicine

  • Field : Medicine
  • Summary of Application : Compounds synthesized from “3-(2H-tetrazol-5-yl)pyridine” belong to the sartans family, which is one of the most commonly used drug moieties in the treatment of hypertension . These compounds were also tested for their antimicrobial potentials .
  • Methods of Application : The antihypertensive activity of these compounds was tested by in vivo and in vitro models .
  • Results or Outcomes : The research shows that high blood pressure may lead to a bacterial infection. A chronic infection (viruses and bacteria) has shown a close relation with hypertension .

Application in Energy-Saturated Systems

  • Field : Energy
  • Summary of Application : Tetrazoles, including “3-(2H-tetrazol-5-yl)pyridine”, are used in energy-saturated systems .
  • Methods of Application : The specific methods of application in energy-saturated systems are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Application in Agriculture

  • Field : Agriculture
  • Summary of Application : Tetrazoles are used in agriculture .
  • Methods of Application : The specific methods of application in agriculture are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Application in Photography and Photo Imaging

  • Field : Photography and Photo Imaging
  • Summary of Application : Tetrazoles are used in photography and photo imaging .
  • Methods of Application : The specific methods of application in photography and photo imaging are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Application in Explosives

  • Field : Explosives
  • Summary of Application : Tetrazoles, including “3-(2H-tetrazol-5-yl)pyridine”, are used in explosives .
  • Methods of Application : The specific methods of application in explosives are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Safety And Hazards

The safety information for 3-(2H-tetrazol-5-yl)pyridine includes several hazard statements: H315-H319-H228 . Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

3-(2H-tetrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c1-2-5(4-7-3-1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECHDFHDDVELCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186227
Record name 5-(3-Pyridyl)tetrazole
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URL https://comptox.epa.gov/dashboard/DTXSID50186227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2H-tetrazol-5-yl)pyridine

CAS RN

3250-74-6
Record name 3-(2H-Tetrazol-5-yl)pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=3250-74-6
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Record name 5-(3-Pyridyl)tetrazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(3-Pyridyl)tetrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2H-tetrazol-5-yl)pyridine
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Record name 3-(2H-1,2,3,4-tetrazol-5-yl)pyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(3-PYRIDYL)TETRAZOLE
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Synthesis routes and methods

Procedure details

30 g (288 mmol) of 3-pyridinecarbonitrile, 28.1 g (432 mmol) of sodium azide (NaN3), and 23.1 g (432 mmol) of ammonium chloride were dissolved in 200 mL of DMF. The solution was reacted at 100° C. for 24 hours. Then, water was added to the acquired reactant. The resulting product was neutralized with hydrochloric acid and then filtered, obtaining 19.6 g (Y=46%) of a white solid.
Quantity
30 g
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reactant
Reaction Step One
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28.1 g
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23.1 g
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reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2H-tetrazol-5-yl)pyridine
Reactant of Route 2
3-(2H-tetrazol-5-yl)pyridine
Reactant of Route 3
3-(2H-tetrazol-5-yl)pyridine
Reactant of Route 4
3-(2H-tetrazol-5-yl)pyridine
Reactant of Route 5
3-(2H-tetrazol-5-yl)pyridine
Reactant of Route 6
3-(2H-tetrazol-5-yl)pyridine

Citations

For This Compound
11
Citations
C Qi, X He, M Shao, MX Li - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
The title compound, [Mn(C6H4N5)2(H2O)4]·4H2O, was obtained by the solution reaction of MnCl2 and 3-(2H-tetrazol-5-yl)pyridine. The MnII atom, located on an inversion center, …
Number of citations: 10 scripts.iucr.org
YQ Mu, J Zhao, C Li - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
The title compound, [Zn(C6H4N5)2(H2O)4]·4H2O, was synthesized by the hydrothermal reaction of Zn(CH3COO)2·2H2O with 3-(2H-tetrazol-5-yl)pyridine. The ZnII ion is located on an …
Number of citations: 4 scripts.iucr.org
B Wang - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
The title compound, [CuCl2(C6H5N5)2(H2O)2]·2H2O, was synthesized by hydrothermal reaction of CuCl2 with 3-(2H-tetrazol-5-yl)pyridine. The CuII cation, located on an inversion …
Number of citations: 10 scripts.iucr.org
XH Wei - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
In the crystal structure of the title complex, [Cu(C6H4N5)2(CH3OH)2]n, the CuII cation lies on an inversion center and is coordinated by four 5-(3-pyridyl)tetrazolate anions and two …
Number of citations: 1 scripts.iucr.org
SM Lukyanov, IV Bliznets, SV Shorshnev… - Tetrahedron, 2006 - Elsevier
Sterically hindered 2,4-disubstituted 3-(5-tetrazolyl)pyridines were synthesized from corresponding nicotinonitriles using microwave technology. 2-Methylnicotinonitriles were converted …
Number of citations: 38 www.sciencedirect.com
LX Shan, PH Sun, BQ Guo, XJ Xu, ZQ Li… - Drug design …, 2014 - Taylor & Francis
Seventeen acylides bearing an aryl-tetrazolyl alkyl-substituted side chain were synthesized, starting from clarithromycin, via several reactions including hydrolysis, acetylating, …
Number of citations: 6 www.tandfonline.com
QL Song, BQ Guo, W Zhang, P Lan, PH Sun… - The Journal of …, 2011 - nature.com
A set of 17 novel ketolides bearing an aryltetrazolyl-substituted alkyl side chain were synthesized and evaluated for their antibacterial activities, which the aryltetrazolyl group was …
Number of citations: 13 www.nature.com
L Ripa, J Sandmark, G Hughes… - Journal of Medicinal …, 2023 - ACS Publications
Histone deacetylase 6 (HDAC6) is a unique member of the HDAC family mainly targeting cytosolic nonhistone substrates, such as α-tubulin, cortactin, and heat shock protein 90 to …
Number of citations: 3 pubs.acs.org
SH Sharma - 2021 - digitalcommons.unmc.edu
The G protein regulated inwardly rectifying potassium channels (GIRK) are a family of inwardly rectifying potassium channels and are key effectors in signaling pathways. GIRK 1/2 …
Number of citations: 0 digitalcommons.unmc.edu
EC Constable - Polyhedron, 2016 - Elsevier
The hypothesis that the reactivity, and in particular the kinetic behavior, of complexes of classical diimine ligands based on pyridine donors could be reinterpreted in terms of reactivity at …
Number of citations: 15 www.sciencedirect.com

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